2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate
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Overview
Description
2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is a complex organic compound that features both an indole and an acetylamino group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be brominated using bromine or a brominating agent to introduce the bromo group.
The next step involves the formation of the ester linkage. This can be achieved by reacting the brominated indole with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine. The final step is the acetylation of the amino group, which can be done using acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is not fully understood but is believed to involve interactions with various molecular targets. The indole moiety can interact with multiple receptors and enzymes, potentially inhibiting their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Bromoindole: A simpler indole derivative with a bromo group.
N-Acetyltryptophan: An amino acid derivative with an acetylamino group.
Uniqueness
2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is unique due to its combination of an indole ring, a bromo group, and an acetylamino group. This combination of functional groups provides the compound with a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H17BrN2O6 |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
[2-(4-acetamidophenyl)-2-oxoethyl] 2-(5-bromo-2,3-dioxoindol-1-yl)propanoate |
InChI |
InChI=1S/C21H17BrN2O6/c1-11(24-17-8-5-14(22)9-16(17)19(27)20(24)28)21(29)30-10-18(26)13-3-6-15(7-4-13)23-12(2)25/h3-9,11H,10H2,1-2H3,(H,23,25) |
InChI Key |
PFXIPXOEXVBHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC=C(C=C1)NC(=O)C)N2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Origin of Product |
United States |
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